N-(3-pyridinyl)-10-undecenamide
Description
N-(3-pyridinyl)-10-undecenamide is a synthetic amide derivative of 10-undecenoic acid, characterized by a pyridine ring substituted at the 3-position on the amide nitrogen. The compound features a long unsaturated hydrocarbon chain (10-undecenamide backbone) and a heteroaromatic pyridinyl group, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C16H24N2O |
|---|---|
Molecular Weight |
260.37 g/mol |
IUPAC Name |
N-pyridin-3-ylundec-10-enamide |
InChI |
InChI=1S/C16H24N2O/c1-2-3-4-5-6-7-8-9-12-16(19)18-15-11-10-13-17-14-15/h2,10-11,13-14H,1,3-9,12H2,(H,18,19) |
InChI Key |
HRZZCERSFVXIOM-UHFFFAOYSA-N |
SMILES |
C=CCCCCCCCCC(=O)NC1=CN=CC=C1 |
Canonical SMILES |
C=CCCCCCCCCC(=O)NC1=CN=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-(3-pyridinyl)-10-undecenamide with structurally related 10-undecenamide derivatives, highlighting substituent effects on molecular weight, polarity, and reactivity.
Functional Group Analysis
- Polarity and Solubility: The 2-hydroxyethyl substituent () significantly enhances hydrophilicity due to its hydroxyl group, making it more water-soluble than the pyridinyl analog . Pyridinyl and pyrimidinyl groups (target compound and ) offer moderate polarity, with pyrimidine’s additional nitrogen atom enabling stronger hydrogen-bonding interactions .
- Electronic Effects: The 4-nitrophenyl group () is strongly electron-withdrawing, which may increase the electrophilicity of the amide carbonyl, enhancing reactivity in nucleophilic acyl substitution reactions .
Biological Interactions :
- Isobutyl () and other alkyl chains promote membrane permeability due to their lipophilic nature, whereas aromatic substituents (e.g., pyridinyl, nitrophenyl) may facilitate protein binding via π-π stacking .
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